2,2,2-Trifluoroethylamine
Overview
Description
2,2,2-Trifluoroethylamine is an organic compound with the molecular formula C₂H₄F₃N . It is a clear, colorless liquid with a characteristic amine odor. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
2,2,2-Trifluoroethylamine is a volatile organic compound . It is primarily used as a reagent in organic synthesis . The primary targets of this compound are organic compounds that it reacts with during synthesis . It is also known to target the respiratory system, causing irritation upon exposure .
Mode of Action
The mode of action of this compound involves its interaction with other organic compounds during synthesis. For example, it has been used in the determination of ibuprofen, a non-steroid anti-inflammatory drug (NSAID), residue in surface and wastewater samples . It reacts with these compounds, leading to changes in their structure and properties .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the organic compounds it is reacting with. In one study, it was used in a reaction with [Ru(bpy)2(NO)Cl]2+ to produce a number of organic compounds via nucleophilic substitution of the intermediate 2,2,2-trifluoroethyldiazonium ion .
Pharmacokinetics
It is known to be a volatile compound , suggesting that it could be rapidly absorbed and distributed in the body upon exposure.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. For instance, in the reaction with [Ru(bpy)2(NO)Cl]2+, it leads to the formation of various organic compounds . It is also known to cause irritation to the respiratory system upon exposure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its volatility suggests that it could be affected by temperature and pressure . Additionally, safety data indicates that it should be kept away from heat and sources of ignition due to its flammability .
Biochemical Analysis
Biochemical Properties
2,2,2-Trifluoroethylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the determination of ibuprofen residues in surface and wastewater samples . The compound’s interactions with biomolecules often involve nucleophilic substitution reactions, where it acts as a nucleophile due to the presence of the amino group.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cells includes altering the expression of specific genes and modulating metabolic pathways . Additionally, it has been observed to cause severe skin burns and eye damage, indicating its potential cytotoxic effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s molecular mechanism involves the formation of hydrogen bonds and nucleophilic substitution reactions . These interactions can lead to changes in gene expression and enzyme activity, thereby influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is highly volatile and can degrade under certain conditions. Its stability and degradation are crucial factors in determining its long-term effects on cellular function. Studies have shown that this compound can cause acute toxicity and severe skin burns, which may persist over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at high doses, it can cause significant toxicity. Studies have reported that high doses of this compound can lead to severe skin burns, eye damage, and respiratory issues . It is essential to determine the threshold effects and toxic levels to ensure safe usage in laboratory and industrial settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound has been used in metabolic RNA labeling and biochemical nucleoside conversions, highlighting its role in RNA dynamics and gene expression
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. Its localization and accumulation depend on these interactions, which can affect its overall activity and function . Understanding the transport and distribution mechanisms is essential for determining the compound’s efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
Catalytic Hydrogenation: 2,2,2-Trifluoroethylamine can be synthesized by the catalytic hydrogenation of 2,2,2-trifluoroacetonitrile.
Reduction with Lithium Aluminum Hydride: Another method involves the reduction of trifluoroacetamide with lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound typically follows the reduction method using lithium aluminum hydride due to its higher yield and efficiency. The process is carefully controlled to ensure safety and maximize output.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2,2,2-Trifluoroethylamine can undergo oxidation reactions, although specific conditions and products are less commonly documented.
Reduction: The compound itself is often produced through reduction reactions, as mentioned earlier.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group, which is highly electronegative.
Common Reagents and Conditions
Catalysts: Common catalysts include palladium on carbon for hydrogenation reactions.
Reducing Agents: Lithium aluminum hydride is frequently used for reduction processes.
Solvents: Anhydrous ether is commonly used as a solvent in these reactions.
Major Products
The major products of reactions involving this compound depend on the specific reaction conditions but often include various trifluoromethylated compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
2,2,2-Trifluoroethylamine has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its unique chemical properties.
Industry: It is used in the production of agrochemicals, dyestuffs, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoroethylamine: Similar in structure but with two fluorine atoms instead of three.
3,3,3-Trifluoropropylamine: Contains an additional carbon in the chain.
2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)ethanamine: A more complex derivative with additional trifluoromethyl groups.
Uniqueness
2,2,2-Trifluoroethylamine is unique due to its trifluoromethyl group, which imparts high electronegativity and reactivity. This makes it particularly valuable in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
2,2,2-trifluoroethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4F3N/c3-2(4,5)1-6/h1,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPSRYDSZQRPEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061070 | |
Record name | Ethanamine, 2,2,2-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
753-90-2 | |
Record name | 2,2,2-Trifluoroethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=753-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanamine, 2,2,2-trifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000753902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanamine, 2,2,2-trifluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanamine, 2,2,2-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-trifluoroethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.947 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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